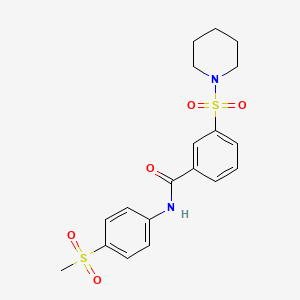

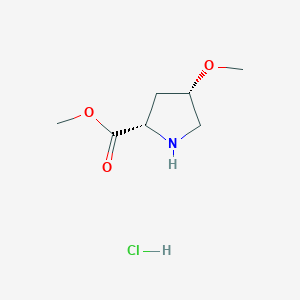

![molecular formula C5H11ClN2O2S B2598172 3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride CAS No. 2228748-18-1](/img/structure/B2598172.png)

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2S . It has a molecular weight of 198.67g/mol . The compound is canonicalized and has a complexity of 257 .

Molecular Structure Analysis

The InChI code for the compound isInChI=1S/C5H10N2O2S.ClH/c6-4-1-5(2-4,3-4)10(7,8)9;/h1-3,6H2,(H2,7,8,9);1H . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 94.6 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.67g/mol and a molecular formula of C5H11ClN2O2S . It has a complexity of 257 and a topological polar surface area of 94.6 . The compound is canonicalized .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Sulfonylcycloureas Derivatives : Novel heterocyclic compounds, Sulfonylcycloureas derivatives, were synthesized and characterized, involving reactions with sulfonamides derived from aminoesters. These compounds were evaluated for their anticancer activity using molecular docking studies, highlighting their potential in medicinal chemistry (Guerfi et al., 2021).

Application in Peptide Incorporation

- Incorporation into Linear and Cyclic Peptides : Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid were synthesized from [1.1.1]propellane, providing rigid analogs of γ-aminobutyric acid, useful in the creation of linear and cyclic peptides (Pätzel et al., 2004).

Reaction Mechanisms and Pathways

- Alternative Synthetic Process for Key Medicine Components : A study on the alternative synthesis process of p-acetaminobenzenesulfonyl chloride, essential for the production of sulfanilamide medicines, demonstrates the versatility of sulfonamide chemistry in pharmaceutical synthesis (Tan et al., 2011).

Antibody Generation for Detection

- Development of ELISA for Milk Samples : Antibodies raised against specific sulfonamide antibiotic congeners were utilized to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA), demonstrating the role of sulfonamides in analytical chemistry and food safety (Adrián et al., 2009).

Structural Characterization and Analysis

- N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes Synthesis : The synthesis and characterization of various sulfonamides, with focus on their molecular structure and reactivity, demonstrate the significance of sulfonamides in organic chemistry research (Kasyan et al., 2007).

Propriétés

IUPAC Name |

3-aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S.ClH/c6-4-1-5(2-4,3-4)10(7,8)9;/h1-3,6H2,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFFLVEQSBHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

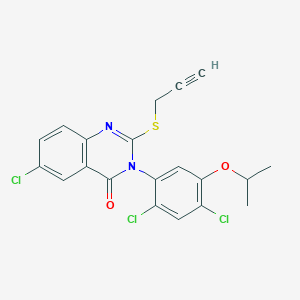

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

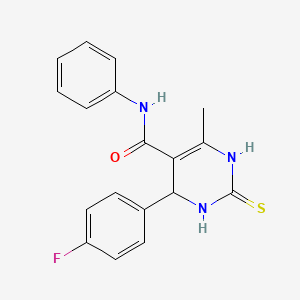

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

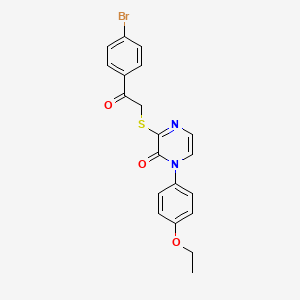

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)

![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/no-structure.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)